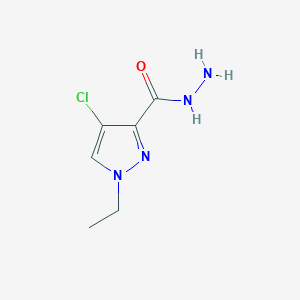

4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

4-chloro-1-ethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-2-11-3-4(7)5(10-11)6(12)9-8/h3H,2,8H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZACDRGNPHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200688 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001755-86-7 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of diverse pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide has been investigated for its potential as a bioactive molecule . The pyrazole scaffold is known for diverse pharmacological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Enzyme Inhibition: It has potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, showed effective inhibition of bacterial growth in vitro. This suggests its utility in developing new antibiotics.

Agricultural Applications

In agricultural chemistry, this compound can serve as an agrochemical for pest control. Its properties can help in:

- Herbicide Development: It may be utilized to design herbicides that effectively control unwanted plant species without harming crops.

Data Table: Herbicidal Activity

| Compound | Target Plant | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Dandelion | 85% | |

| 4-Chloro-1-methylpyrazole | Crabgrass | 78% |

Material Science

The unique chemical structure of this compound allows it to be explored in material science , particularly in the development of:

- Polymers and Coatings: Its incorporation into polymer matrices could enhance the physical properties of materials, such as durability and resistance to environmental degradation.

Case Study: Polymer Enhancement

Research indicates that incorporating pyrazole derivatives into polymer formulations improves their thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound can function as a reagent for detecting other chemical species. Its ability to form stable complexes with various analytes makes it useful in:

- Quality Control Processes: It can be employed in methods to quantify active ingredients in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

N'-(2,4-Dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (5a)

- Substituents : 5-methyl pyrazole core with a 2,4-dichlorobenzylidene hydrazone group.

- Activity : In the tail-flick test (100 mg/kg dose), it showed 11.06% elongation of pain response time at 30 minutes, indicating moderate central analgesic activity. Sedative effects were significant in traction and hole-board tests .

N'-(4-Dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (5b)

- Substituents: 5-phenyl pyrazole core with a 4-dimethylaminobenzylidene hydrazone group.

- Activity : Exhibited 44.83% inhibition in the acetic acid-induced writhing test (peripheral analgesic action), outperforming 150 mg/kg acetylsalicylic acid (ASA). Its sedative potency exceeded Nesdonal, a reference sedative .

N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (5c)

- Substituents : 5-phenyl pyrazole core with a 2,4-dichlorobenzylidene hydrazone group.

- Activity: Demonstrated 19.31% elongation in tail-flick response (central analgesia) at 30 minutes, the highest among tested analogs. However, its peripheral analgesic effect (12.98% inhibition at 60 minutes) was less pronounced than 5b .

Key Structural-Activity Relationships (SARs)

Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., in 5a and 5c) enhance central analgesic activity but may reduce peripheral efficacy.

Electron-Donating Groups (EDGs): The 4-dimethylamino group in 5b improves peripheral analgesic and sedative effects, likely due to increased lipophilicity and receptor affinity .

Aromatic Hydrazone Moieties: Benzylidene substituents with halogen or dimethylamino groups significantly influence both analgesic and sedative profiles.

Biological Activity

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide is a synthetic compound that belongs to the pyrazole class of heterocycles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties. This article provides an overview of the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a carbohydrazide functional group, which contribute to its unique reactivity and biological effects. The compound can be synthesized through the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions.

The mechanism of action for this compound is not fully elucidated; however, pyrazoles are known to interact with biological targets through hydrogen bonding and can form an N(H)…N hydrogen bonding network. This interaction is crucial for their biological activity.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds have been reported in the range of 40 to 50 µg/mL .

Anti-inflammatory Activity

Anti-inflammatory effects have been documented for pyrazole derivatives. A study reported that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation. This inhibition was associated with reduced edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that related pyrazole derivatives can induce apoptosis in cancer cell lines, such as PC3 and DU145 prostate cancer cells. The IC50 values for these compounds were found to be significantly lower than those for standard chemotherapeutics, suggesting enhanced efficacy against cancer cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.